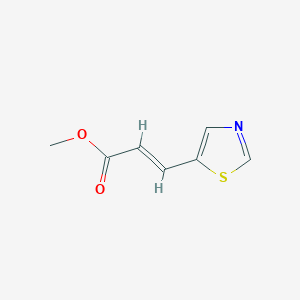

Methyl 3-(thiazol-5-yl)acrylate

Description

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

methyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h2-5H,1H3/b3-2+ |

InChI Key |

QLSKTMPTLBIKOT-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CS1 |

Canonical SMILES |

COC(=O)C=CC1=CN=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Thiazole-5-carboxylate Intermediates (Patent CN1628108A)

A notable approach described in patent CN1628108A involves multi-step synthesis starting from 4-methyl-thiazole-5-carboxylic acid derivatives. The key steps are summarized as follows:

Step 1: Preparation of 4-methyl-5-methylol-thiazole

- React 4-methyl-thiazole-5-carboxylic acid methyl ester with sodium borohydride and aluminum chloride in glyme solvent at low temperature (-10 to +25 °C).

- The reaction mixture is acidified, extracted with tetrahydrofuran (THF), and purified to yield 4-methyl-5-methylol-thiazole with 97–98% purity by HPLC.

Step 2: Oxidation to 4-methyl-5-formyl-thiazole

- The alcohol intermediate is oxidized using TEMPO and sodium hypochlorite (bleach) at 0–2 °C in the presence of potassium bromide and sodium bicarbonate.

- Alternatively, oxidation with pyridinium chlorochromate (PCC) in methylene dichloride at 15–30 °C is employed.

- The aldehyde is isolated with purity >97% by HPLC.

Step 3: Formation of the Acrylate Moiety

- Although the patent focuses on the aldehyde intermediate, the acrylate functionality can be introduced by condensation reactions such as Knoevenagel condensation with methyl acrylate or related activated alkenes (inferred from typical synthetic strategies).

This method emphasizes careful temperature control and purification steps to maintain high purity of intermediates, which is critical for the subsequent formation of this compound.

Synthesis via Functionalized Thiazole Derivatives and Coupling Reactions (Journal of Pharmaceutical Chemistry, 2021)

A comprehensive synthetic strategy described in a 2021 study involves:

- Starting from acetophenone derivatives, which are converted via bromination and thiourea treatment to 2-aminothiazole intermediates.

- Functionalization at the 5-position of the thiazole ring is achieved by ipso-substitution or palladium-catalyzed coupling reactions.

- Introduction of the acrylate group is performed through esterification or coupling with methyl acrylate derivatives.

- The key intermediate analogous to this compound is obtained after hydrolysis of terminal esters.

This route is notable for its use of modern catalytic methods and functional group transformations to achieve the target compound with good yields and selectivity. The use of microwave irradiation and controlled heating steps enhances reaction efficiency.

Summary of Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield/Purity | Notes |

|---|---|---|---|---|

| Reduction of 4-methyl-thiazole-5-carboxylate methyl ester to 4-methyl-5-methylol-thiazole | Sodium borohydride, AlCl3, glyme solvent | -10 to +25 | 55–60 g, 97–98% purity (HPLC) | Requires careful temperature control |

| Oxidation of 4-methyl-5-methylol-thiazole to 4-methyl-5-formyl-thiazole | TEMPO, NaOCl, KBr, NaHCO3 or PCC in methylene dichloride | 0–30 | 30–38 g, >97% purity (HPLC) | Two oxidation methods available |

| Coupling/Condensation to introduce acrylate | Knoevenagel condensation or Pd-catalyzed coupling | Variable | Not specified | Typically follows aldehyde formation |

Analysis of Preparation Methods

Advantages of Reduction-Oxidation Route : The stepwise reduction of carboxylate esters to alcohols followed by oxidation to aldehydes allows precise control over functional group transformations. The intermediates are well-characterized and purified, reducing side reactions in later steps.

Catalytic Coupling Strategies : Palladium-catalyzed cross-coupling and ipso-substitution methods provide efficient routes to functionalize the thiazole ring, enabling introduction of the acrylate moiety directly or via intermediates. These methods are scalable and compatible with diverse substituents.

C–H Activation : Emerging C–H activation methods offer streamlined synthesis with fewer steps and better regioselectivity. However, these methods may require specialized catalysts and conditions, potentially limiting accessibility for routine synthesis.

Purity and Yield Considerations : High purity (>97%) of intermediates is consistently achieved using chromatographic and crystallization techniques. Yields vary depending on the step but are generally moderate to high, reflecting optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: The propenoate moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The propenoate moiety can undergo conjugation with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Substitutions

3-(4-Methylthiazol-5-yl)acrylic Acid

- Structure : Differs in the substitution position (4-methyl on thiazole vs. unsubstituted thiazole in the target compound) and the presence of a carboxylic acid instead of a methyl ester.

- Properties: Molecular formula: C₇H₇NO₂S (vs. C₇H₇NO₂S for the methyl ester, adjusted for the ester group). pKa: 3.79 (predicted), indicating moderate acidity . Boiling point: 326.1°C (predicted), higher than the ester due to hydrogen bonding in the carboxylic acid form.

- Applications : Likely used in metal coordination or as a precursor for ester derivatives.

Methyl (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylate

- Structure : Replaces the thiazole ring with an imidazole-thioether group.

- Properties :

- Applications: Potential use in radical polymerization or as a ligand in catalysis.

Functional Analogues with Acrylate Esters

Caffeic Acid Esters (e.g., Compounds 15–18 in )

- Structure : Acrylate esters linked to dihydroxyphenyl groups.

- Properties: Lower pKa (~3–4 for phenolic hydroxyls) and higher polarity compared to thiazole-containing acrylates. Susceptible to oxidation due to catechol moieties.

- Applications : Antioxidant or paramagnetic properties in materials science .

Methyl 1-Allyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI55)

- Structure : Triazole ring instead of thiazole, with an allyl group.

- Properties :

- Reduced aromaticity compared to thiazole, altering electronic properties.

- Allyl group enables crosslinking in polymers.

- Applications : Click chemistry or photopolymerization .

ACC2 Inhibitors (A-908292 and A-875400)

- Structure : Thiazol-5-yl group linked to a propargylamine chain.

- Properties :

- Applications : Antidiabetic or lipid-lowering agents, but with complex mechanistic profiles.

Key Research Findings

Substitution Position Matters : The 5-position substitution on thiazole in Methyl 3-(thiazol-5-yl)acrylate enhances electronic delocalization compared to 4-methyl derivatives, affecting reactivity in polymerization .

Biological Activity Complexity : Thiazole-containing compounds like A-908292 show dual mechanisms (ACC2 inhibition and PPAR-α activation), highlighting the need for thorough SAR studies .

Ester vs. Acid : The methyl ester group in the target compound improves lipid solubility compared to carboxylic acid analogues, influencing bioavailability in drug delivery .

Challenges and Conflicts

- Biological Off-Target Effects : As seen in ACC2 inhibitors, even enantiomers with weak target affinity exhibit similar in vivo effects, complicating mechanistic interpretations .

- Synthetic Complexity : Introducing substituents to the thiazole ring (e.g., methyl groups) requires precise control to avoid regioisomer mixtures.

Q & A

Q. What are the common synthetic routes for Methyl 3-(thiazol-5-yl)acrylate, and how are reaction conditions optimized to improve yield?

this compound is typically synthesized via Knoevenagel condensation between thiazole aldehydes and methyl acrylate derivatives under basic conditions (e.g., piperidine or pyridine). For example, analogous acrylate syntheses involve refluxing reactants in dry toluene or DMF with careful pH and temperature control to avoid side reactions . Reaction optimization includes:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Catalyst choice : Bases such as KOH or DBU improve condensation efficiency.

- Temperature control : Maintaining 80–100°C ensures completion without decomposition . Yield monitoring via TLC and purification by column chromatography (e.g., hexane/EtOAc gradients) are critical for isolating high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on multi-spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., acrylate double bonds at δ 6.2–6.8 ppm) and carbon backbones .

- IR spectroscopy : Peaks at ~1700 cm confirm ester carbonyl groups, while thiazole C-S stretches appear near 650 cm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns . Elemental analysis (C, H, N, S) further validates purity, with <0.4% deviation from theoretical values .

Q. What are the key stability considerations for storing this compound?

The compound’s acrylate moiety is sensitive to light, moisture, and oxidation. Recommended storage conditions include:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen gas to inhibit oxidation.

- Solvent : Dissolution in anhydrous DMSO or DMF for long-term stability . Regular stability assays (e.g., HPLC purity checks) are advised for lab-scale batches .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking and DFT calculations predict interactions with biological targets (e.g., enzyme active sites). For example:

- Docking studies : Align acrylate derivatives with protein structures (e.g., kinase domains) to optimize hydrogen bonding and hydrophobic interactions .

- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electronic properties . These methods help prioritize derivatives for synthesis, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar acrylate-thiazole hybrids?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in thiazole rings) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms connectivity .

- Comparative analysis : Cross-reference with published data for analogous compounds (e.g., Ethyl 3-(imidazo[2,1-b]thiazol-5-yl)acrylate derivatives) .

Q. How can reaction conditions be tailored to minimize byproducts in large-scale syntheses of this compound?

Scale-up challenges include heat dissipation and impurity accumulation. Solutions involve:

- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions .

- Catalyst recycling : Immobilized bases (e.g., polymer-supported piperidine) enhance sustainability .

- In-line analytics : Real-time UV/Vis or FTIR monitoring detects intermediates and adjusts parameters dynamically .

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloaddition reactions?

The acrylate’s electron-deficient double bond acts as a dienophile in Diels-Alder reactions. Mechanistic studies using:

- Kinetic isotope effects : Probe transition states (e.g., for deuterated dienes).

- Computational modeling : Identify regioselectivity (e.g., endo vs. exo adducts) . Solvent polarity (e.g., THF vs. acetonitrile) significantly impacts reaction rates and stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.